molecular formula C13H18FNO2S B11808149 Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate CAS No. 1245771-48-5

Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate

Cat. No.: B11808149
CAS No.: 1245771-48-5
M. Wt: 271.35 g/mol
InChI Key: VWHFPNALNWXKMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate typically involves the reaction of 5-fluorothiophene-2-carbaldehyde with piperidine-4-carboxylic acid ethyl ester under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate is unique due to the presence of the 5-fluorothiophene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and activities .

Properties

CAS No.

1245771-48-5

Molecular Formula

C13H18FNO2S

Molecular Weight

271.35 g/mol

IUPAC Name

ethyl 1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C13H18FNO2S/c1-2-17-13(16)10-5-7-15(8-6-10)9-11-3-4-12(14)18-11/h3-4,10H,2,5-9H2,1H3

InChI Key

VWHFPNALNWXKMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=C(S2)F

Origin of Product

United States

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